molecular formula C15H22N2O4 B6971763 1-(1,5-Dimethylpyrrole-2-carbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid

1-(1,5-Dimethylpyrrole-2-carbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid

Cat. No.: B6971763
M. Wt: 294.35 g/mol
InChI Key: RLFMQNWEXUJEBS-UHFFFAOYSA-N
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Description

1-(1,5-Dimethylpyrrole-2-carbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a pyrrole ring substituted with dimethyl groups and a piperidine ring with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-Dimethylpyrrole-2-carbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Dimethyl Groups: The pyrrole ring is then subjected to alkylation reactions to introduce the dimethyl groups at the 1 and 5 positions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via nucleophilic substitution reactions using methoxymethyl chloride.

    Coupling of the Rings: The final step involves coupling the pyrrole and piperidine rings through a carbonyl linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,5-Dimethylpyrrole-2-carbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(1,5-Dimethylpyrrole-2-carbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethylpyrrole-2-carbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

    1-(1,5-Dimethylpyrrole-2-carbonyl)-4-(hydroxymethyl)piperidine-4-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    1-(1,5-Dimethylpyrrole-2-carbonyl)-4-(ethylmethyl)piperidine-4-carboxylic acid: Similar structure but with an ethylmethyl group instead of a methoxymethyl group.

Uniqueness: 1-(1,5-Dimethylpyrrole-2-carbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

1-(1,5-dimethylpyrrole-2-carbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11-4-5-12(16(11)2)13(18)17-8-6-15(7-9-17,10-21-3)14(19)20/h4-5H,6-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFMQNWEXUJEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)N2CCC(CC2)(COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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